(R)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride
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Overview
Description
®-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride is a chiral amine compound featuring a naphthalene ring substituted with a fluorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoronaphthalene.
Chiral Amine Introduction:
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of efficient catalysts and solvents to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding imines or oximes.
Reduction: Reduction reactions can convert the imine or oxime back to the amine.
Substitution: The fluorine atom on the naphthalene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Regeneration of the amine.
Substitution: Formation of substituted naphthalene derivatives.
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Probes: It can serve as a probe in biological studies to investigate enzyme interactions or receptor binding.
Medicine:
Pharmaceutical Development: The compound’s structure makes it a candidate for drug development, particularly in designing molecules with specific chiral properties.
Industry:
Material Science: It can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of ®-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the chiral amine group can influence the compound’s stereochemistry and biological activity.
Comparison with Similar Compounds
(S)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride: The enantiomer of the compound, which may have different biological activities.
1-(4-Fluoronaphthalen-1-yl)ethan-1-amine: The non-chiral version of the compound.
4-Fluoronaphthalene: The parent compound without the amine group.
Uniqueness: ®-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride is unique due to its chiral nature and the presence of both a fluorine atom and an amine group, which can significantly influence its chemical reactivity and biological activity compared to its non-chiral or non-fluorinated counterparts.
Properties
IUPAC Name |
(1R)-1-(4-fluoronaphthalen-1-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN.ClH/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11;/h2-8H,14H2,1H3;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZHOJLKGIDNHA-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C2=CC=CC=C21)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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